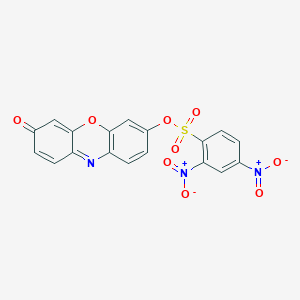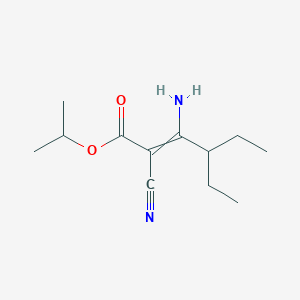
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a cyano group, and an ester functional group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions with isopropyl alcohol and an appropriate catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 3-amino-2-cyano-4-methylhex-2-enoate
- Propan-2-yl 3-amino-2-cyano-4-phenylhex-2-enoate
- Propan-2-yl 3-amino-2-cyano-4-butylhex-2-enoate
Uniqueness
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate stands out due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse reactivity and potential applications that may not be achievable with similar compounds. The presence of the ethyl group, in particular, influences its steric and electronic properties, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
549533-53-1 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(6-2)11(14)10(7-13)12(15)16-8(3)4/h8-9H,5-6,14H2,1-4H3 |
Clave InChI |
CKKWUVKNPSIJIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=C(C#N)C(=O)OC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
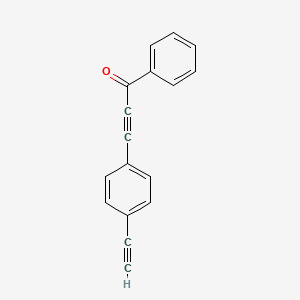
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
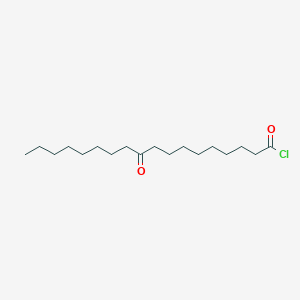
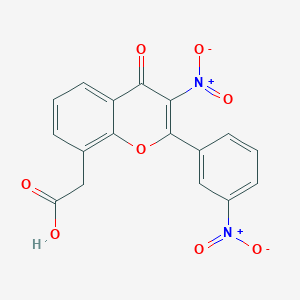
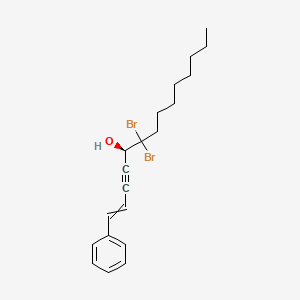
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
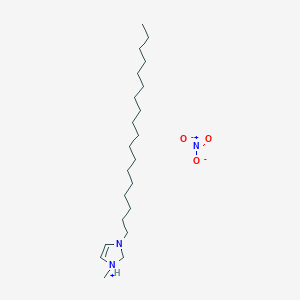
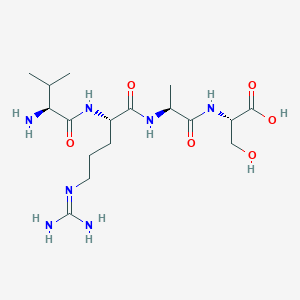
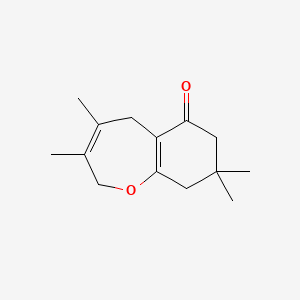
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
